Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate (CAS 886368-25-8) is a 2,4-disubstituted thiazole derivative bearing a 4-bromo-2-methylphenyl substituent at the C2 position and an ethyl ester at the C4-carboxylate position. Its molecular formula is C13H12BrNO2S, with a molecular weight of 326.21 g/mol and a computed XLogP3 of 4.2, placing it in a moderately lipophilic range relative to dehalogenated or non-methylated analogs.

Molecular Formula C13H12BrNO2S
Molecular Weight 326.21 g/mol
CAS No. 886368-25-8
Cat. No. B1502843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate
CAS886368-25-8
Molecular FormulaC13H12BrNO2S
Molecular Weight326.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Br)C
InChIInChI=1S/C13H12BrNO2S/c1-3-17-13(16)11-7-18-12(15-11)10-5-4-9(14)6-8(10)2/h4-7H,3H2,1-2H3
InChIKeyJUFOENVERKCIMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate (CAS 886368-25-8): Structural Identity and Physicochemical Baseline for Procurement


Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate (CAS 886368-25-8) is a 2,4-disubstituted thiazole derivative bearing a 4-bromo-2-methylphenyl substituent at the C2 position and an ethyl ester at the C4-carboxylate position. Its molecular formula is C13H12BrNO2S, with a molecular weight of 326.21 g/mol and a computed XLogP3 of 4.2, placing it in a moderately lipophilic range relative to dehalogenated or non-methylated analogs [1]. The compound is commercially available at purities of ≥95% from multiple suppliers and is typically accessed via Hantzsch-type condensation of 4-bromo-2-methylthiobenzamide with ethyl 3-bromopyruvate . As a building block, it presents a unique substitution pattern that combines a sterically influential ortho-methyl group with a para-bromo handle for downstream cross-coupling diversification, a dual-functional architecture not replicated in any single commercially available in-class analog.

Why Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate Cannot Be Replaced by Common Thiazole-4-carboxylate Analogs


Replacing Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate with structurally similar 2-arylthiazole-4-carboxylates is not functionally neutral. The ortho-methyl group introduces steric constraints that modulate dihedral angle distribution between the phenyl and thiazole rings, directly affecting π-conjugation and binding pose geometry in target engagement [1]. The para-bromo substituent simultaneously serves as a heavy atom for X-ray crystallographic phasing, a lipophilicity enhancer (ΔXLogP3 ≈ +0.3–0.7 vs. non-brominated analogs), and a reactive handle for Pd- or Cu-catalyzed cross-couplings [2]. Compounds lacking either substituent — such as ethyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS 885278-75-1, no ortho-methyl) or ethyl 2-(4-methylphenyl)thiazole-4-carboxylate (CAS 132089-32-8, no bromo) — cannot simultaneously satisfy both steric and electronic requirements, making direct substitution a source of experimental divergence in both synthetic and biological applications.

Quantitative Differential Evidence: Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate vs. Closest Analogs


Lipophilicity (XLogP3) Head-to-Head Comparison: Ortho-Methyl + Para-Bromo Combination Drives Highest LogP Among Monohalogenated 2-Arylthiazole-4-carboxylates

Computed XLogP3 values from PubChem reveal a systematic lipophilicity gradient across the 2-arylthiazole-4-carboxylate series. The target compound (4-Br, 2-CH3) registers XLogP3 = 4.2, which is +0.3 higher than ethyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS 885278-75-1, XLogP3 = 3.9, lacking the ortho-methyl) and +0.7 higher than both ethyl 2-(4-methylphenyl)thiazole-4-carboxylate (CAS 132089-32-8, XLogP3 = 3.5) and ethyl 2-(2-methylphenyl)thiazole-4-carboxylate (CAS 885278-51-3, XLogP3 = 3.5), which lack the bromine atom [1][2][3][4]. This ΔXLogP3 of +0.3 to +0.7 translates to an estimated 2- to 5-fold increase in octanol/water partition coefficient, a magnitude meaningful for membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Differentiation: Bromine Atom Provides a +78.9 Da Mass Tag Relative to Non-Halogenated Analogs

The molecular weight of the target compound is 326.21 g/mol, compared to 247.31 g/mol for both ethyl 2-(4-methylphenyl)thiazole-4-carboxylate (CAS 132089-32-8) and ethyl 2-(2-methylphenyl)thiazole-4-carboxylate (CAS 885278-51-3), representing a +78.9 Da increment attributable to the bromine atom [1][2]. Relative to ethyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS 885278-75-1, MW 312.18 g/mol), the additional +14.0 Da corresponds exactly to the ortho-methyl group [3]. This mass tag is analytically significant: the characteristic 1:1 bromine isotopic signature (79Br:81Br) provides a distinctive MS/MS fingerprint for metabolite tracing and purity verification not available from chloro or non-halogenated analogs.

Mass spectrometry Metabolic stability Structural biology

Cross-Coupling Reactivity: Thiazole-Appended Aryl Bromides Require Stoichiometric Copper for Goldberg C–N Coupling — A Differentiator from Oxazole Analogs

In a systematic study of C–N functionalization, Ahmad et al. (2022) demonstrated that thiazole-substituted aryl bromides — including 4-(4-bromophenyl)-2-methylthiazole, a direct structural analog of the target compound — require stoichiometric copper iodide (1.0 equiv CuI) with N,N'-DMEDA ligand to achieve high-yielding Goldberg amide coupling, whereas the corresponding oxazole analogs proceed with only catalytic copper (0.1 equiv) [1]. The target compound, bearing the identical thiazole-aryl bromide architecture, is expected to exhibit this same stoichiometric copper demand due to the electron-withdrawing character of the thiazole ring reducing aryl bromide oxidative addition propensity. Reported yields for thiazolyl aryl bromide C–N coupling under optimized stoichiometric conditions range from 78% to 99% across diverse amide substrates [1].

Synthetic chemistry Cross-coupling Late-stage functionalization

Class-Level Target Engagement: 2-Arylthiazole-4-carboxylic Acids Identified as Nanomolar Affinity CaMKIIα Hub Ligands

A 2025 structure-based virtual screening campaign published in Journal of Medicinal Chemistry identified 2-arylthiazole-4-carboxylic acids as a novel class of high-affinity ligands for the CaMKIIα hub domain, with representative compounds achieving nanomolar binding affinity [1]. The ester prodrug form (ethyl ester) represented by the target compound serves as a precursor to the active carboxylic acid pharmacophore. While no direct Kd data exist specifically for the 4-bromo-2-methylphenyl substituted analog, the scaffold's demonstrated CaMKIIα hub engagement (validated through displacement of [³H]HOCPCA in rat brain cortical membrane homogenates) establishes class-level precedence [1]. The ortho-methyl and para-bromo substituents on the target compound map to regions of the 2-arylthiazole-4-carboxylic acid pharmacophore where SAR exploration is actively ongoing.

Kinase inhibition CaMKIIα Neuroscience Virtual screening

Class-Level Antibacterial MBL Inhibition: Thiazole-4-carboxylic Acid Derivatives Patented as Metallo-β-Lactamase Inhibitors

Patent WO2014198849A1 (Antabio SAS) discloses thiazole-4-carboxylic acid derivatives as inhibitors of metallo-β-lactamase (MBL) enzymes, including VIM-type and NDM-type carbapenemases of increasing clinical concern [1]. The general formula (I) encompasses 2-aryl-substituted thiazole-4-carboxylic acids and their esters, directly covering the scaffold of the target compound. The patent establishes that thiazole-4-carboxylic acid derivatives can reduce or remove antibiotic resistance in Gram-negative bacteria when co-administered with β-lactam antibiotics [1]. While the target compound itself is not explicitly exemplified in the patent, its scaffold maps directly onto the claimed generic structure, and its ethyl ester serves as a prodrug or synthetic precursor to the active carboxylic acid form.

Antibiotic resistance Metallo-β-lactamase Carbapenemase

Thiazole-4-carboxylates as Corrosion Inhibitors: Substituent-Dependent Inhibition Efficiency Up to 92% on Mild Steel in HCl

A quantitative structure-performance study of three thiazole-4-carboxylate derivatives on mild steel corrosion in 1.0 mol/L HCl demonstrated that inhibition efficiency is strongly substituent-dependent, ranging from T1 (lowest) to T3 (92% inhibition at 5 × 10⁻⁴ mol/L) [1]. The most effective compound, T3, increased polarization resistance from a baseline of 20.24 Ω·cm² (uninhibited mild steel) to 256.7 Ω·cm² [1]. The substituent effects — particularly the 4-chlorophenyl and hydrazono-benzylidene groups — drove differential adsorption behavior confirmed by Langmuir isotherm fitting and SEM-EDX surface analysis [1]. The target compound, bearing a 4-bromo-2-methylphenyl substituent, is structurally positioned to explore the halogen- and methyl-dependent inhibition efficiency space within this quantitative framework.

Corrosion inhibition Mild steel protection Electrochemistry

Recommended Application Scenarios for Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate Based on Evidence


CaMKIIα Inhibitor Development: Ester Prodrug Precursor for Neuroscience Probe Synthesis

The 2025 identification of 2-arylthiazole-4-carboxylic acids as nanomolar CaMKIIα hub ligands establishes a direct translational path for this compound [1]. Researchers should procure the ethyl ester as a stable, chromatographically tractable precursor, perform base-mediated hydrolysis (NaOH/THF/H₂O) to liberate the free carboxylic acid, and evaluate CaMKIIα binding via [³H]HOCPCA displacement assay in rat brain cortical membrane homogenates. The ortho-methyl group may confer conformational restriction beneficial for target engagement selectivity, while the para-bromo atom provides a heavy-atom derivative for co-crystallography without additional synthetic steps.

Late-Stage Diversification via Goldberg C–N Coupling for Compound Library Synthesis

The para-bromo substituent is a competent electrophile for copper-mediated Goldberg C–N coupling with aliphatic, aromatic, and cyclic amides, as demonstrated by Ahmad et al. (2022) on structurally analogous thiazolyl aryl bromides [1]. Users should budget for stoichiometric CuI (1.0 equiv) and N,N'-DMEDA ligand at 110 °C in toluene with K₂CO₃ as base, targeting 78–99% coupling yields. This late-stage amidation strategy enables parallel library synthesis for FabH enzyme inhibitor screening, where related thiazole-substituted arylamines have shown antibacterial activity against Bacillus subtilis (9.6 ± 0.4 mm zone of inhibition) and Staphylococcus aureus (11.6 ± 0.4 mm) .

Corrosion Inhibitor Screening: Brominated 2-Arylthiazole-4-carboxylate for Electrochemical Evaluation

Building on the quantitative framework established by El-Hajjaji et al. (2020), where thiazole-4-carboxylates achieved up to 92% corrosion inhibition on mild steel in 1.0 M HCl [1], the target compound should be evaluated at 1 × 10⁻⁴ to 5 × 10⁻⁴ mol/L in 1.0 M HCl using EIS and potentiodynamic polarization. The bromine substituent's higher polarizability (relative to chlorine in the benchmark series) may enhance chemisorption onto the steel surface, while the ortho-methyl group could influence molecular orientation and film packing density. Surface morphology should be validated by SEM-EDX post-exposure.

Metallo-β-Lactamase Inhibitor Hit Generation: Hydrolysis to Active Acid for Antibiotic Adjuvant Screening

The patent-precedented thiazole-4-carboxylic acid scaffold for MBL inhibition (WO2014198849A1) supports procurement of this ethyl ester as a hydrolysis-ready precursor [1]. After saponification to 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylic acid (CAS 886368-77-0), the free acid should be screened in checkerboard assays with carbapenems (meropenem, imipenem) against NDM-1- or VIM-2-expressing Escherichia coli and Klebsiella pneumoniae clinical isolates. Minimum inhibitory concentration (MIC) reduction of ≥8-fold for the β-lactam partner at sub-inhibitory MBL inhibitor concentrations would constitute a validated hit.

Quote Request

Request a Quote for Ethyl 2-(4-bromo-2-methylphenyl)thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.